molecular formula C10H17NO3 B1648509 tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate

tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate

Cat. No. B1648509
M. Wt: 199.25 g/mol
InChI Key: UWWUTEZECIYOCW-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)

InChI Key

UWWUTEZECIYOCW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Molybdenum hexacarbonyl (1.46 g, 5.53 mmol) was added to a solution of the bicycle 2 (0.70 g, 3.55 mmol) in a 7:1 mature of acetonitrile and water (24 cm3). The suspension was stirred for 10 minutes at room temperature, then sodium borohydride (0.07 g, 1.85 mmol) was added and the suspension was heated under reflux for 3 hours. Upon completion of reaction, the mixture was allowed to cool to room temperature, filtered through a celite plug, and evaporated to dryness to give a dark oil. Flash chromatography (SiO2, 50% ethyl acetate in petrol) gave the alcohol 3 (0.46 g, 2.31 mmol, 65%) as a colourless oil; δH (200 MHz, CDCl3) 5.97 (1H, m, CH═CH), 5.85 (1H, dt, J 5.8 & 1.8 Hz, CH═CH), 4.80 (1H, m), 4.69 (1H, m), 4.42 (1H, m), 2.74 (2H, dt, J 14.3 & 7.1 Hz, CH2), 1.55 (1H, m, OH), 1.44 (9H, s, CO2C(CH3)3); m/z (CI) Found [MH]+ 200.1285 ([MH]+ C10H18NO3 requires 200.1287).
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
catalyst
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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